molecular formula C22H25NO4 B2410271 Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarboxylate CAS No. 316365-47-6

Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarboxylate

Cat. No.: B2410271
CAS No.: 316365-47-6
M. Wt: 367.445
InChI Key: BHVVAZOKOPLDSH-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarboxylate is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367.445. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-6,8-dihydroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-6-27-21(25)18-13(2)23-16-11-22(3,4)12-17(24)20(16)19(18)14-7-9-15(26-5)10-8-14/h7-10H,6,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVVAZOKOPLDSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2CC(CC(=O)C2=C1C3=CC=C(C=C3)OC)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarboxylate (CAS Number: 181480-21-7) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H27NO4C_{22}H_{27}NO_{4} with a molecular weight of 369.46 g/mol. The structure includes a quinoline core substituted with a methoxyphenyl group and an ethyl ester functionality.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Some derivatives of quinoline compounds have shown effectiveness against HIV-1 transcription inhibition. The structural similarity suggests potential antiviral properties for this compound .
  • Antibacterial Properties : Studies on oxoquinolone derivatives have highlighted their antibacterial activity. The structure-activity relationship (SAR) indicates that modifications in the quinoline ring can enhance antibacterial efficacy .
  • Anticancer Potential : Research has indicated that certain quinoline derivatives possess anticancer properties, potentially acting through mechanisms such as topoisomerase inhibition or inducing apoptosis in cancer cells .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and bacterial cell wall synthesis.
  • Interaction with DNA : Quinoline derivatives often interact with DNA or RNA polymerases, affecting the replication and transcription processes in pathogens.

Case Studies

  • Antiviral Efficacy : A study demonstrated that quinoline derivatives with similar structures inhibited HIV transcription effectively. The dihedral angle between the methoxyphenyl ring and the dihydropyridine ring was found to be crucial for activity .
  • Antibacterial Testing : A series of tests conducted on various oxoquinolone derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance efficacy against resistant strains .
  • Anticancer Research : In vitro studies on related compounds have shown that they can induce apoptosis in cancer cell lines by activating caspase pathways . Further exploration into this compound may reveal similar properties.

Data Table

PropertyValue
Molecular FormulaC22H27NO4
Molecular Weight369.46 g/mol
CAS Number181480-21-7
Antiviral ActivityYes (potentially effective)
Antibacterial ActivityYes
Anticancer PotentialYes

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarboxylate exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogenic bacteria including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its potential as an alternative therapeutic agent against resistant strains of bacteria.

Pathogen MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Escherichia coli32Amoxicillin16
Staphylococcus aureus16Methicillin8

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of several cancer cell lines including HeLa (cervical cancer) and HT-29 (colorectal cancer). The selectivity towards cancer cells while sparing normal cells suggests a promising therapeutic window.

Cell Line IC50 (µM) Normal Cell Line IC50 (µM)
HeLa10HMEC-1>50
HT-2915Normal Fibroblasts>50

Enzyme Inhibition

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Molecular docking studies suggest that it effectively binds to targets involved in these pathways.

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents can significantly impact biological activity:

Compound Name Structural Features Biological Activity
Ethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo...Hydroxy group instead of methoxyIncreased solubility
Ethyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo...Different phenyl substitutionAltered antimicrobial activity

Antimicrobial Efficacy Study

In a study assessing the antimicrobial efficacy of various quinoline derivatives including this compound, it was found to possess comparable MIC values to established antibiotics against common pathogens.

Anticancer Activity Assessment

Another significant research effort focused on the anticancer properties of this compound. In vitro assays revealed that it effectively inhibited the proliferation of cancer cell lines at concentrations that did not exhibit cytotoxic effects on normal cells. This selectivity suggests a promising therapeutic window for further development.

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